2-(Thiophen-2-yl)propanenitrile

Description

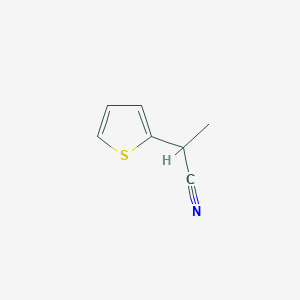

Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-2-ylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NS/c1-6(5-8)7-3-2-4-9-7/h2-4,6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTOABKRIUPTTPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(Thiophen-2-yl)propanenitrile synthesis pathways

An In-depth Technical Guide to the Synthesis of 2-(Thiophen-2-yl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, a key intermediate in the development of various pharmaceutical compounds. The following sections detail the core synthetic strategies, complete with experimental protocols and quantitative data to facilitate replication and optimization in a laboratory setting.

Core Synthesis Pathways

The synthesis of this compound can be broadly categorized into two main strategies:

-

Direct α-Alkylation: This approach involves the direct methylation of a pre-existing 2-(thiophen-2-yl)acetonitrile scaffold.

-

Multi-step Synthesis from Thiophene Derivatives: These pathways commence with more readily available thiophene precursors, such as 2-acetylthiophene or 2-halothiophenes, and involve a sequence of reactions to construct the target molecule.

Pathway 1: α-Alkylation of 2-(Thiophen-2-yl)acetonitrile

This is a direct and efficient method for the synthesis of this compound, leveraging the acidity of the α-proton to the nitrile group. The reaction proceeds via the formation of a carbanion, which then acts as a nucleophile.[1]

Reaction Scheme

Experimental Protocol

Materials:

-

2-(Thiophen-2-yl)acetonitrile

-

Strong base (e.g., Lithium diisopropylamide (LDA) or Sodium Hydride (NaH))

-

Methyl iodide (CH₃I)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-(thiophen-2-yl)acetonitrile in the anhydrous solvent.

-

Cool the solution to a low temperature (typically -78 °C for LDA or 0 °C for NaH).

-

Slowly add the strong base to the solution and stir for a designated period (e.g., 30-60 minutes) to ensure complete formation of the carbanion.

-

Add methyl iodide dropwise to the reaction mixture.

-

Allow the reaction to proceed at the low temperature, then gradually warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by the slow addition of the quenching solution.

-

Extract the aqueous layer with the chosen organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

Quantitative Data

| Parameter | Value/Range | Reference |

| Starting Material | 2-(Thiophen-2-yl)acetonitrile | [1] |

| Base | LDA, NaH | [1] |

| Methylating Agent | Methyl Iodide | [1] |

| Solvent | Anhydrous THF or DMF | General Knowledge |

| Reaction Temperature | -78 °C to Room Temperature | General Knowledge |

| Yield | Not specified, but generally moderate to high for α-alkylation | General Knowledge |

Pathway 2: From 2-Acetylthiophene via Claisen Condensation

This multi-step pathway begins with the readily available 2-acetylthiophene. The key intermediate, 3-oxo-3-(thiophen-2-yl)propanenitrile, is synthesized via a Claisen condensation, which is then further processed to yield the target compound.[1]

Reaction Scheme

Experimental Protocol: Synthesis of 3-Oxo-3-(thiophen-2-yl)propanenitrile

Materials:

-

Ethyl cyanoacetate[1]

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Acidic workup solution (e.g., dilute HCl)

Procedure:

-

Prepare a solution of sodium ethoxide in anhydrous ethanol in a reaction vessel.

-

To this, add a mixture of 2-acetylthiophene and ethyl cyanoacetate dropwise at a controlled temperature (e.g., 0-10 °C).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-water and acidify with the acidic workup solution to precipitate the product.

-

Filter the solid, wash with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

Subsequent Transformation to this compound

The conversion of the β-keto nitrile intermediate to the final product would involve a two-step process:

-

Reduction of the Ketone: The keto group can be reduced to a hydroxyl group using a reducing agent such as sodium borohydride (NaBH₄).

-

Dehydration and Reduction: The resulting β-hydroxynitrile can then be dehydrated to an α,β-unsaturated nitrile, followed by reduction of the double bond.

Quantitative Data for the Synthesis of 2-Acetylthiophene

The precursor, 2-acetylthiophene, can be synthesized from thiophene.

| Parameter | Value/Range | Reference |

| Starting Material | Thiophene | [4] |

| Acylating Agent | Acetic anhydride | [4] |

| Catalyst | Not specified | [4] |

| Solvent | Solvent-free or organic solvent (e.g., dichloromethane) | [4] |

| Reaction Temperature | 70-80 °C | [4] |

| Reaction Time | 3-5 hours | [4] |

| Purification | Direct rectification | [4] |

Synthesis of the Precursor: 2-(Thiophen-2-yl)acetonitrile

The starting material for Pathway 1, 2-(thiophen-2-yl)acetonitrile, is a crucial precursor. Its synthesis typically starts from thiophene.

Reaction Scheme

Experimental Protocol: Two-Step Synthesis from Thiophene

Step 1: Synthesis of 2-Chloromethylthiophene [5]

-

React thiophene with paraformaldehyde and concentrated hydrochloric acid at a low temperature (0-5 °C).

-

Phosphorus trichloride can be added to increase the acid concentration.

Step 2: Synthesis of 2-(Thiophen-2-yl)acetonitrile [5]

-

The resulting 2-chloromethylthiophene is reacted with sodium cyanide in a mixed solvent system of water and acetone.

-

The reaction is carried out under heating (50-80 °C).

An alternative cyanation method uses trimethylsilyl cyanide with potassium carbonate in acetonitrile at 70 °C for 10 hours, reportedly achieving a high yield.[6]

Quantitative Data for the Synthesis of 2-(Thiophen-2-yl)acetonitrile

| Parameter | Value/Range | Reference |

| Starting Material | 2-Chloromethylthiophene | [5][6] |

| Cyanating Agent | Trimethylsilyl cyanide or Sodium cyanide | [5][6] |

| Solvent | Acetonitrile or Water/Acetone | [5][6] |

| Catalyst/Base | Potassium carbonate | [6] |

| Reaction Temperature | 70 °C (for trimethylsilyl cyanide method) | [6] |

| Reaction Time | 10 hours (for trimethylsilyl cyanide method) | [6] |

| Yield | 98% (for trimethylsilyl cyanide method) | [6] |

Summary and Outlook

The synthesis of this compound is achievable through several viable pathways. The choice of a particular route will depend on the availability of starting materials, desired scale, and safety considerations, especially concerning the use of cyanide reagents. The direct α-alkylation of 2-(thiophen-2-yl)acetonitrile appears to be the most straightforward approach, provided the starting nitrile is accessible. The multi-step synthesis from 2-acetylthiophene offers an alternative from a common thiophene derivative. For all pathways, careful optimization of reaction conditions is crucial to maximize yield and purity. This guide provides a solid foundation for researchers to develop and refine their synthetic strategies for this important molecule.

References

- 1. This compound | 88701-59-1 | Benchchem [benchchem.com]

- 2. 2-Acetylthiophene - Wikipedia [en.wikipedia.org]

- 3. 2-Acetylthiophene | C6H6OS | CID 6920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN106892895A - A kind of preparation method of 2 acetyl thiophene - Google Patents [patents.google.com]

- 5. CN104513225A - Preparation method of 2-thiopheneacetonitrile - Google Patents [patents.google.com]

- 6. 2-Thiopheneacetonitrile synthesis - chemicalbook [chemicalbook.com]

Spectroscopic and Structural Elucidation of 2-(Thiophen-2-yl)propanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(thiophen-2-yl)propanenitrile (CAS No. 88701-59-1), a versatile heterocyclic building block. The information presented herein is essential for the unambiguous identification, characterization, and quality control of this compound in research and development settings. This document details experimental methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and presents the spectral data in a clear, tabular format.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H NMR Spectroscopic Data

Solvent: CDCl₃ Frequency: 500 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.25 | m | - | Thiophene H-5 |

| 7.06 | m | - | Thiophene H-3 |

| 6.96 | m | - | Thiophene H-4 |

| 4.16 | q | 7.2 | CH |

| 1.72 | d | 7.2 | CH₃ |

[1]

¹³C NMR Spectroscopic Data

Solvent: CDCl₃ Frequency: 125 MHz

| Chemical Shift (δ) ppm | Assignment |

| 139.7 | Thiophene C-2 |

| 127.5 | Thiophene CH |

| 126.0 | Thiophene CH |

| 125.8 | Thiophene CH |

| 121.1 | CN |

| 27.0 | CH |

| 21.9 | CH₃ |

[1]

Infrared (IR) Spectroscopic Data

Technique: Neat

| Wavenumber (cm⁻¹) | Assignment |

| 3107 | Aromatic C-H stretch |

| 2987 | Aliphatic C-H stretch |

| 2938 | Aliphatic C-H stretch |

| 2241 | C≡N stretch |

| 1453 | Aromatic C=C stretch |

| 1237 | C-H in-plane bend |

| 830 | C-H out-of-plane bend |

| 705 | C-S stretch |

[1]

Mass Spectrometry (MS) Data

Molecular Formula: C₇H₇NS Molecular Weight: 137.2 g/mol

| m/z | Adduct |

| 138.03720 | [M+H]⁺ |

| 160.01914 | [M+Na]⁺ |

| 175.99308 | [M+K]⁺ |

| 155.06374 | [M+NH₄]⁺ |

Note: The m/z values are predicted values.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving 5-25 mg of the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution is transferred to a 5 mm NMR tube. The spectrum is acquired on a 500 MHz NMR spectrometer. For ¹³C NMR, a higher concentration (50-100 mg) may be utilized to obtain a spectrum with an adequate signal-to-noise ratio in a reasonable time.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FT-IR) spectrometer. For a liquid sample like this compound, a neat spectrum can be acquired by placing a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The plates are then mounted in the spectrometer's sample holder for analysis.

Mass Spectrometry (MS)

Mass spectral data is typically acquired using a mass spectrometer with an electrospray ionization (ESI) source for soft ionization, which allows for the detection of the molecular ion. The sample is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL. This solution is then further diluted to the low µg/mL or high ng/mL range and introduced into the mass spectrometer. The instrument analyzes the mass-to-charge ratio (m/z) of the resulting ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 2-(Thiophen-2-yl)propanenitrile

This technical guide provides a comprehensive overview of 2-(Thiophen-2-yl)propanenitrile, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical identifiers, physicochemical properties, synthesis protocols, and the broader context of the biological activities of thiophene-containing molecules.

Core Compound Identifiers

This compound is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. The presence of the nitrile group and the thiophene moiety makes it a versatile building block in organic synthesis.

| Identifier | Value |

| CAS Number | 88701-59-1 |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₇NS |

| Molecular Weight | 137.20 g/mol |

| PubChem CID | 10942499 |

| Synonyms | α-Methyl-2-thiopheneacetonitrile |

Physicochemical and Spectral Data

While extensive experimental data for this compound is not widely published, the following table includes available data for the key precursor, 2-thiopheneacetonitrile, and predicted data for the target compound.

| Property | 2-Thiopheneacetonitrile | This compound (Predicted) |

| Appearance | Dark yellow to brown liquid[1] | - |

| Boiling Point | 115-120 °C at 22 mmHg[2] | - |

| Density | 1.153 g/cm³ at 25 °C[1] | - |

| Refractive Index | n20/D 1.542 (lit.)[1] | - |

| Flash Point | 102 °C (closed cup)[2] | - |

| XLogP3 | 1.3[1] | 1.9 |

| Monoisotopic Mass | 123.01429 g/mol | 137.02992 Da |

Experimental Protocols

The primary route for the synthesis of this compound is the α-methylation of 2-thiopheneacetonitrile. Below are detailed experimental protocols for the synthesis of the precursor and its subsequent methylation.

Synthesis of 2-Thiopheneacetonitrile from 2-(Chloromethyl)thiophene

This procedure outlines the synthesis of the starting material, 2-thiopheneacetonitrile.

Materials:

-

2-(Chloromethyl)thiophene

-

Sodium cyanide (NaCN)

-

Acetone

-

Water

-

Dichloromethane (DCM)

Procedure:

-

In a reaction vessel, dissolve solid sodium cyanide in water with stirring.

-

Add acetone to the sodium cyanide solution.

-

Heat the mixture to 60-65 °C.

-

Slowly add 2-(chloromethyl)thiophene to the heated solution over a period of one hour.

-

Maintain the reaction temperature and continue stirring for an additional 3 hours.

-

After the reaction is complete, cool the mixture and filter to remove any solid byproducts.

-

Extract the aqueous layer with dichloromethane.

-

Separate the organic layer and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 2-thiopheneacetonitrile by vacuum distillation.

Synthesis of this compound via α-Methylation

This protocol is a representative procedure for the α-methylation of an arylacetonitrile, adapted for the synthesis of the target compound.

Materials:

-

2-Thiopheneacetonitrile

-

Sodium amide (NaNH₂) or other strong base (e.g., LDA)

-

Liquid ammonia

-

Methyl iodide (CH₃I)

-

Anhydrous diethyl ether

-

Ammonium chloride solution (saturated)

Procedure:

-

Set up a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a dry-ice condenser.

-

Add liquid ammonia to the flask.

-

Slowly add sodium amide to the liquid ammonia with stirring until a clear solution is formed.

-

Dissolve 2-thiopheneacetonitrile in anhydrous diethyl ether and add it dropwise to the sodium amide solution over 30 minutes. A dark-colored solution of the sodium salt of the nitrile will form.

-

After the addition is complete, continue stirring for another hour.

-

Add a solution of methyl iodide in anhydrous diethyl ether dropwise to the reaction mixture over one hour.

-

After the addition of methyl iodide, continue stirring until the blue color of the sodium amide disappears.

-

Allow the ammonia to evaporate overnight.

-

To the remaining residue, add water to dissolve the inorganic salts.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with a saturated ammonium chloride solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the diethyl ether by distillation.

-

Purify the resulting this compound by vacuum distillation.

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound from its precursors.

Caption: Synthesis pathway of this compound.

Biological Context of Thiophene Derivatives

While specific biological activities of this compound are not extensively documented, the thiophene scaffold is a well-known pharmacophore in medicinal chemistry. Thiophene derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[3][4] The incorporation of a thiophene ring in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties. Many approved drugs contain a thiophene moiety, where it often serves as a bioisostere for a benzene ring.[3] The biological potential of thiophene-containing compounds is often attributed to the ability of the sulfur atom to form hydrogen bonds and engage in other non-covalent interactions with biological targets.

The following diagram illustrates the diverse range of reported biological activities for thiophene-containing compounds.

Caption: Reported biological activities of thiophene derivatives.

Safety and Handling

The precursor, 2-thiopheneacetonitrile, is classified as harmful if swallowed and causes skin and eye irritation.[1][2] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses.[1][2] Given the structural similarity, this compound should be handled with similar precautions. It is intended for research and development purposes only. Safety data sheets for related compounds should be consulted for detailed handling and disposal information.[3][5]

References

2-(Thiophen-2-yl)propanenitrile literature review

An In-Depth Technical Guide to 2-(Thiophen-2-yl)propanenitrile

Introduction

This compound is a heterocyclic organic compound that incorporates an electron-rich thiophene ring and a reactive nitrile functional group.[1] The thiophene moiety is a significant pharmacophore in medicinal chemistry, often serving as a bioisostere for a benzene ring in many successful drug molecules.[1] The nitrile group provides a versatile chemical handle for a variety of transformations, including reduction to amines, hydrolysis to carboxylic acids, or conversion to amides.[1] This unique combination of a biologically relevant aromatic system and a synthetically adaptable functional group makes this compound a compound of considerable interest for researchers and drug development professionals as a building block for novel therapeutic agents and materials.

Chemical Properties and Data

The core structure synergistically combines the chemical characteristics of both thiophenes and nitriles. The thiophene ring is amenable to electrophilic substitution, while the carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack.[1]

Physicochemical & Identification Data

| Property | Value | Reference |

| CAS Number | 88701-59-1 | [1] |

| Molecular Formula | C₇H₇NS | |

| Molecular Weight | 137.2 g/mol | [1] |

| InChI Key | QTOABKRIUPTTPQ-UHFFFAOYSA-N |

Spectroscopic Data

Detailed experimental spectroscopic data (¹H-NMR, ¹³C-NMR, IR) for this compound is not widely reported in the surveyed literature. Structural confirmation typically relies on techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to analyze the carbon-hydrogen framework. However, ¹H-NMR data for the direct precursor, 2-thiopheneacetonitrile, has been reported as: ¹H-NMR (CDCl₃), 7.07(s, 1H), 7.21(s, 1H), 7.32(s, 1H), 2.95(s, 2H).[2]

Synthesis and Reaction Pathways

The synthesis of this compound can be primarily achieved through two strategic routes: direct α-alkylation of a precursor nitrile or via the transformation of an intermediate β-keto nitrile.

Route 1: Direct Alkylation of 2-(Thiophen-2-yl)acetonitrile

This is a direct and efficient method for introducing the methyl group at the α-position to the nitrile.[1] The process involves the deprotonation of 2-(thiophen-2-yl)acetonitrile to form a nucleophilic carbanion, which is then quenched with a methylating agent.

Caption: Synthesis of this compound via direct alkylation.

Experimental Protocol: Direct Alkylation

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add a solution of 2-(thiophen-2-yl)acetonitrile in a dry aprotic solvent like tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add one equivalent of a strong base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), to the solution. Stir for 30-60 minutes at this temperature to ensure complete formation of the carbanion.

-

Alkylation: Add a slight excess (approx. 1.1 equivalents) of a methylating agent, such as methyl iodide, dropwise to the solution. Allow the reaction to slowly warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Route 2: From 3-Oxo-3-(thiophen-2-yl)propanenitrile

An alternative pathway involves the synthesis and subsequent reduction of the β-keto nitrile intermediate, 3-oxo-3-(thiophen-2-yl)propanenitrile, also known as 2-thenoylacetonitrile.

Caption: Synthesis via a β-keto nitrile intermediate.

Experimental Protocol: Synthesis of 3-Oxo-3-(thiophen-2-yl)propanenitrile

This intermediate is commonly formed via a Claisen condensation.

-

Base Preparation: In a suitable reaction vessel, prepare a solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

-

Condensation: To the sodium ethoxide solution, add a mixture of 2-acetylthiophene and ethyl cyanoacetate.

-

Reaction: Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by TLC.

-

Workup: After completion, cool the reaction mixture and pour it into ice-cold dilute acid to neutralize the base. The precipitated solid is the crude 3-oxo-3-(thiophen-2-yl)propanenitrile.

-

Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified intermediate. One study reported an 80% yield for this intermediate starting from N-phenyl-N-tosylthiophene-2-carboxamide.[3] The subsequent reduction of the keto group would be required to proceed to the final product.

Key Chemical Transformations

The nitrile functionality of this compound serves as a gateway to other important chemical groups, enhancing its utility as a synthetic intermediate.

Caption: Key functional group interconversions of the nitrile moiety.

Biological and Pharmacological Activity

While this compound is a valuable synthetic building block, specific biological activity data for this exact compound is not extensively documented in the reviewed scientific literature. However, the broader class of thiophene derivatives exhibits a wide range of significant biological activities, suggesting potential areas of investigation for molecules derived from this core.[4][5]

General Activities of Thiophene Derivatives

Thiophene-containing molecules have been explored for numerous therapeutic applications.[4][5]

-

Anticancer/Cytotoxic Activity: Many thiophene derivatives have been synthesized and evaluated for their ability to inhibit cancer cell growth.[6] They have shown cytotoxic effects against various human cancer cell lines, including liver (HepG2), breast (MCF-7), and colon cancer cells.[6][7] Some derivatives act by inducing apoptosis through pathways like the ROS-mediated mitochondrial pathway.[4]

-

Antimicrobial Activity: The thiophene ring is a core component of many compounds with potent antibacterial and antifungal properties.[8][9] Derivatives have shown activity against drug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative bacteria such as Pseudomonas aeruginosa and E. coli.[10][11][12]

-

Other Activities: The class of thiophenes is also associated with anti-inflammatory, antiviral, antioxidant, and insecticidal effects.[5][13]

Biological Activity of Structurally Related Thiophene-Nitriles

The following table summarizes reported quantitative data for structurally related compounds that also feature both a thiophene and a nitrile group, providing context for the potential efficacy of this chemical class.

| Compound Class | Activity | Target / Cell Line | Result (IC₅₀ / MIC) | Reference |

| 3-Aryl-2-(thien-2-yl)acrylonitriles | Antiproliferative | Human Hepatoma (HepG2, Huh-7) | Sub-micromolar IC₅₀ values | [14] |

| Thiophene Derivatives | Cytotoxicity | Human Liver Cancer (HepG2) | IC₅₀ reduction from 3.9 µM to 0.5 µM (in combination) | [7] |

| Thiophene Derivatives | Cytotoxicity | Human Ovarian Cancer (SKOV3) | IC₅₀ = 7.73 µM | [4] |

| Thiophene-based heterocycles | Antibacterial | Clostridium difficile | MIC = 2 to 4 μg/ml | [11] |

| Thiophene Derivatives | Antibacterial | Colistin-Resistant A. baumannii | MIC₅₀ = 16-32 mg/L | [10] |

| Thiophene Derivatives | Antibacterial | Colistin-Resistant E. coli | MIC₅₀ = 8-32 mg/L | [10] |

Representative Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a generalized method for assessing the cytotoxic potential of a compound like this compound or its derivatives, based on standard cell viability assays reported in the literature.[6]

-

Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37 °C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: A stock solution of the test compound is prepared in DMSO and serially diluted with culture media to achieve a range of final concentrations. The media from the wells is replaced with the media containing the test compound dilutions. A control group receives media with DMSO only.

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Quantification: The media is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals. The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage relative to the control group. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound stands out as a synthetically valuable intermediate. Its preparation is accessible through straightforward chemical routes like α-alkylation, and its nitrile group offers a versatile point for further chemical modification. While direct biological data on this specific molecule is sparse, the extensive and potent bioactivities—ranging from anticancer to antimicrobial—of the broader thiophene and thiophene-nitrile families strongly suggest that derivatives of this compound are promising candidates for future drug discovery and development programs. This guide provides the foundational chemical knowledge and procedural outlines necessary for researchers to synthesize, modify, and evaluate this compound and its analogs for novel therapeutic applications.

References

- 1. This compound | 88701-59-1 | Benchchem [benchchem.com]

- 2. CN104513225A - Preparation method of 2-thiopheneacetonitrile - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. africaresearchconnects.com [africaresearchconnects.com]

- 8. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 11. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-(Thiophen-2-yl)propanenitrile: Discovery, Synthesis, and Chemical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Thiophen-2-yl)propanenitrile, a heterocyclic nitrile of interest in synthetic chemistry. While the specific historical moment of its discovery is not prominently documented, its emergence is a logical progression within the rich history of thiophene chemistry. This document details its physicochemical properties, plausible synthetic methodologies with a detailed experimental protocol, and its reactivity, offering a valuable resource for researchers in organic synthesis and medicinal chemistry.

Discovery and History

The history of this compound is intrinsically linked to the broader exploration of thiophene chemistry, which began with Victor Meyer's discovery of thiophene in 1882. The development of synthetic methods for thiophene derivatives, such as the Paal-Knorr and Gewald reactions, paved the way for the creation of a vast array of thiophene-containing compounds.[1]

The precise first synthesis of this compound is not well-documented in the scientific literature, suggesting its emergence as a logical and incremental step in the functionalization of the thiophene scaffold rather than a landmark discovery. The combination of the versatile nitrile group, a key synthetic intermediate, with the thiophene ring would have been a natural progression for chemists seeking to build novel molecular architectures for various applications, including medicinal chemistry and materials science.[1]

Physicochemical and Spectroscopic Data

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 88701-59-1 | [1] |

| Molecular Formula | C₇H₇NS | PubChemLite |

| Molecular Weight | 137.21 g/mol | PubChemLite |

| Monoisotopic Mass | 137.02992 Da | [2] |

| Predicted XlogP | 1.9 | [2] |

| SMILES | CC(C#N)C1=CC=CS1 | [2] |

| InChI | InChI=1S/C7H7NS/c1-6(5-8)7-3-2-4-9-7/h2-4,6H,1H3 | [2] |

| InChIKey | QTOABKRIUPTTPQ-UHFFFAOYSA-N | [1] |

Table 2: Predicted and Expected Spectroscopic Data

| Technique | Data |

| ¹H NMR | Protons on the thiophene ring are expected in the aromatic region (δ 7.2-7.5 ppm). The methine proton (CH) adjacent to the nitrile group would likely appear further upfield, and the methyl protons (CH₃) would be the most upfield.[1] |

| ¹³C NMR | The carbon of the nitrile group (C≡N) would have a characteristic chemical shift. Carbons of the thiophene ring would appear in the aromatic region, while the aliphatic carbons of the propane unit would be upfield. |

| IR Spectroscopy | A strong, sharp absorption band characteristic of the nitrile group (C≡N) stretching vibration is expected in the region of 2200-2300 cm⁻¹.[1] |

| Mass Spectrometry (Predicted) | [M+H]⁺: 138.03720 m/z, [M+Na]⁺: 160.01914 m/z, [M-H]⁻: 136.02264 m/z.[2] |

Synthesis of this compound

The most direct and viable route for the synthesis of this compound is the alkylation of 2-(thiophen-2-yl)acetonitrile.[1] This method involves the deprotonation of the carbon alpha to the nitrile group using a strong base to form a nucleophilic carbanion, which is then reacted with a methylating agent.[1]

An alternative, multi-step approach involves the synthesis of the intermediate 3-oxo-3-(thiophen-2-yl)propanenitrile (also known as 2-thenoylacetonitrile) via a Claisen condensation, followed by reduction of the keto group and subsequent manipulations.[1]

Key Synthetic Pathways

Caption: Synthetic routes to this compound.

Detailed Experimental Protocol: Alkylation of 2-(Thiophen-2-yl)acetonitrile

The following protocol is a detailed methodology for the synthesis of this compound based on the standard α-alkylation of nitriles.

References

Structural Analysis of 2-(Thiophen-2-yl)propanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 2-(Thiophen-2-yl)propanenitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available spectroscopic data, outlines a probable synthetic protocol, and presents a logical workflow for its preparation and analysis. Due to the limited availability of direct experimental data for this specific molecule, this guide also incorporates predicted data and information from closely related analogs to provide a thorough overview.

Core Structural and Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques and computational predictions. While a definitive single-crystal X-ray diffraction study has not been reported in the literature, a wealth of information can be gleaned from NMR, IR, and mass spectrometry, supplemented by computational models.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for confirming the molecular structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals that are indicative of the thiophene ring and the propanenitrile side chain. The aromatic protons of the thiophene ring are expected to appear in the downfield region, typically between δ 7.2 and 7.5 ppm.[1] The protons of the aliphatic portion of the molecule would be observed further upfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data, providing insights into the carbon framework of the molecule.

Table 1: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiophene H-3 | Data not available | Data not available |

| Thiophene H-4 | Data not available | Data not available |

| Thiophene H-5 | Data not available | Data not available |

| Propanenitrile CH | Data not available | Data not available |

| Propanenitrile CH₃ | Data not available | Data not available |

| Thiophene C2 | Data not available | Data not available |

| Thiophene C3 | Data not available | Data not available |

| Thiophene C4 | Data not available | Data not available |

| Thiophene C5 | Data not available | Data not available |

| Propanenitrile CH | Data not available | Data not available |

| Propanenitrile CH₃ | Data not available | Data not available |

| Nitrile CN | Data not available | Data not available |

Note: This table is for illustrative purposes. Experimentally obtained data is not currently available in the searched literature.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the key functional groups present in this compound. The most prominent and diagnostic absorption is the stretching vibration of the nitrile group (C≡N). This typically manifests as a strong, sharp band in the region of 2200-2300 cm⁻¹. For this compound, a strong absorption is observed at approximately 2240 cm⁻¹.[1] Other characteristic bands would include those for the C-H stretching of the thiophene ring and the aliphatic C-H stretching of the propanenitrile side chain.

Table 2: Key IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency (cm⁻¹) | Assignment |

| ν(C≡N) | ~2240 | Nitrile stretch |

| ν(C-H aromatic) | 3100-3000 | Thiophene C-H stretch |

| ν(C-H aliphatic) | 3000-2850 | Propanenitrile C-H stretch |

| ν(C=C) | 1600-1450 | Thiophene ring vibrations |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) would provide the exact mass, further validating the molecular formula.

Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 138.03720 | 133.1 |

| [M+Na]⁺ | 160.01914 | 144.1 |

| [M-H]⁻ | 136.02264 | 137.6 |

| [M+NH₄]⁺ | 155.06374 | 155.1 |

| [M+K]⁺ | 175.99308 | 141.7 |

Data sourced from computational predictions.

Synthesis and Experimental Protocols

A viable and established method for the synthesis of this compound is the alkylation of 2-(thiophen-2-yl)acetonitrile.[1] This method involves the deprotonation of the carbon alpha to the nitrile group using a strong base to form a nucleophilic carbanion, which is then reacted with a methylating agent.[1]

General Experimental Protocol: Alkylation of 2-(Thiophen-2-yl)acetonitrile

Materials:

-

2-(Thiophen-2-yl)acetonitrile

-

Strong base (e.g., Lithium diisopropylamide (LDA) or Sodium Hydride (NaH))

-

Methylating agent (e.g., Methyl iodide (CH₃I))

-

Anhydrous tetrahydrofuran (THF)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

A solution of 2-(thiophen-2-yl)acetonitrile in anhydrous THF is cooled to a low temperature (typically -78 °C for LDA or 0 °C for NaH) under an inert atmosphere (e.g., nitrogen or argon).

-

The strong base is added slowly to the solution to deprotonate the α-carbon, forming the carbanion. The reaction mixture is typically stirred for a period at this temperature to ensure complete formation of the anion.

-

The methylating agent is then added to the reaction mixture. The reaction is allowed to proceed at the low temperature and may be gradually warmed to room temperature.

-

The reaction is quenched by the addition of a suitable quenching solution.

-

The aqueous layer is extracted with an organic solvent.

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel.

Characterization: The structure and purity of the synthesized this compound are confirmed using the spectroscopic methods detailed in Section 1 (NMR, IR, and MS).

Logical and Experimental Workflows

The synthesis and structural confirmation of this compound follow a logical progression from starting materials to the fully characterized final product.

Caption: Synthetic and analytical workflow for this compound.

Biological Context and Potential Applications

Thiophene-containing compounds are a significant class of heterocycles in medicinal chemistry, often serving as bioisosteres for phenyl rings to enhance metabolic stability and binding affinity.[1] While specific biological activities or signaling pathway involvement for this compound have not been extensively reported, its structural motifs suggest potential as a building block for more complex, biologically active molecules. For instance, related 2-(thien-2-yl)acrylonitriles have demonstrated promising anti-cancer properties against hepatoma cells.[2] The nitrile group itself is a versatile functional group that can be converted into amines, amides, or carboxylic acids, providing a handle for further chemical modifications in drug discovery programs.[1]

As there is no specific signaling pathway reported for this compound, a diagrammatic representation is not applicable at this time. Further research is warranted to explore the potential biological roles of this compound and its derivatives.

References

An In-depth Technical Guide to the Thiophene Ring Chemistry in 2-(Thiophen-2-yl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemistry of 2-(Thiophen-2-yl)propanenitrile, a versatile heterocyclic compound. The document elucidates the synthesis, chemical reactivity, and potential applications of this molecule, with a particular focus on the chemistry of its thiophene ring. Detailed experimental protocols, quantitative data, and visualizations of reaction pathways are presented to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. While this compound is a valuable synthetic intermediate, specific data on its direct involvement in biological signaling pathways is not extensively documented in current literature. The guide, therefore, also discusses the broader context of thiophene derivatives in drug discovery.

Introduction

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to act as a bioisostere for the benzene ring have led to its incorporation into a wide array of pharmaceuticals and functional organic materials.[1] this compound combines the key chemical features of the electron-rich thiophene ring and a reactive nitrile functional group, making it a valuable building block in organic synthesis.[1] This guide delves into the fundamental chemistry of this molecule, providing a technical resource for its synthesis and derivatization.

Synthesis of this compound

The primary and most direct route to this compound is the α-alkylation of 2-(thiophen-2-yl)acetonitrile. This method involves the deprotonation of the carbon atom adjacent to the nitrile group using a strong base, followed by reaction with a methylating agent.

An alternative, though less direct, pathway involves the synthesis of a β-keto nitrile intermediate, 3-oxo-3-(thiophen-2-yl)propanenitrile, which can be subsequently reduced and modified to yield the target compound.[1]

Logical Workflow for Synthesis

Caption: Synthetic pathway for this compound.

Quantitative Data

Table 1: Physical and Spectroscopic Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₇NS | [2] |

| Molecular Weight | 137.21 g/mol | [2] |

| Physical Form | Liquid | [2] |

| Boiling Point | 338.3°C (at 760 mmHg) | [1] |

| Density | 1.256 g/cm³ | [1] |

| Storage Temperature | -10°C | [2] |

| Purity | 95% | [2] |

Table 2: Spectroscopic Data (Predicted and from Related Compounds)

| Technique | Data | Reference |

| ¹H NMR | Thiophene protons: δ 7.2-7.5 ppm; CH₂ protons: δ 3.1-3.4 ppm. | [1] |

| IR (Infrared) | A strong absorption band for the nitrile group (C≡N) is expected around 2240-2260 cm⁻¹. | General spectroscopic data |

| Mass Spec (MS) | Expected [M]+ at m/z = 137. | Calculated |

Experimental Protocols

Protocol 1: Synthesis of this compound via Alkylation

This protocol is based on the general method of α-alkylation of nitriles.[1]

Materials:

-

2-(Thiophen-2-yl)acetonitrile

-

Sodium hydride (NaH) or Lithium diisopropylamide (LDA)

-

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

-

Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-(thiophen-2-yl)acetonitrile and anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a strong base (e.g., NaH, 1.1 equivalents) portion-wise to the stirred solution under a nitrogen atmosphere.

-

Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the carbanion.

-

Cool the reaction mixture back to 0°C and add the methylating agent (e.g., methyl iodide, 1.1 equivalents) dropwise via the dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound.

Reactivity of the Thiophene Ring and Nitrile Group

The chemistry of this compound is characterized by the reactivity of its two main functional components: the aromatic thiophene ring and the nitrile group.[1]

Thiophene Ring Reactivity

The thiophene ring is an electron-rich aromatic system and readily undergoes electrophilic substitution reactions. The presence of the propanenitrile substituent at the 2-position will direct incoming electrophiles primarily to the 5-position.

Nitrile Group Reactivity

The nitrile group is a versatile functional handle that can be transformed into other important functional groups.

-

Reduction: The nitrile can be reduced to a primary amine, 2-(thiophen-2-yl)propan-1-amine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[1]

-

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, 2-(thiophen-2-yl)propanoic acid, or an amide, 2-(thiophen-2-yl)propanamide.[1]

Reaction Pathways Diagram

Caption: Key reactions of this compound.

Applications in Drug Development and Materials Science

Thiophene-containing molecules are of significant interest in drug discovery due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] While specific biological activities for this compound are not widely reported, its derivatives, such as amides and amines, are valuable intermediates for the synthesis of more complex, biologically active molecules.

In materials science, thiophene derivatives are fundamental components of organic electronic materials, including conductive polymers and organic light-emitting diodes (OLEDs). The ability to functionalize the thiophene ring allows for the fine-tuning of the electronic and physical properties of these materials.[1]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its preparation via the alkylation of 2-(thiophen-2-yl)acetonitrile is a straightforward and efficient process. The dual reactivity of the thiophene ring and the nitrile group provides multiple avenues for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science. This guide provides a foundational understanding of the core chemistry of this compound, serving as a practical resource for researchers in the field. Further exploration of the biological activities of derivatives of this compound represents a promising area for future research.

References

Methodological & Application

Synthesis of 2-(Thiophen-2-yl)propanenitrile from 2-acetylthiophene

Application Note: Synthesis of 2-(Thiophen-2-yl)propanenitrile

Abstract

This document provides a detailed protocol for the synthesis of this compound from the readily available starting material, 2-acetylthiophene. The described method utilizes the Van Leusen reaction, a robust and efficient one-pot conversion of a ketone into a nitrile with a one-carbon homologation.[1] This "reductive cyanation" is achieved using tosylmethyl isocyanide (TosMIC) as the key reagent in the presence of a strong base.[2][3] The protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a cyanide-free approach to nitrile synthesis with broad applicability to various aromatic and aliphatic ketones.[2][4]

Introduction

This compound is a valuable chemical intermediate in the development of pharmaceuticals and functional materials. The thiophene moiety is a common scaffold in biologically active compounds, and the nitrile group is a versatile functional handle that can be readily converted into amines, amides, or carboxylic acids.[5]

The Van Leusen reaction offers a significant advantage over classical methods by avoiding the use of highly toxic cyanide reagents.[4] The reaction employs tosylmethyl isocyanide (TosMIC), an odorless and stable solid, which serves as a C1 synthon.[1][6] The mechanism involves the base-mediated addition of TosMIC to the ketone, followed by cyclization and subsequent elimination to yield the target nitrile.[7] This protocol has been adapted from the general procedure described by Van Leusen and coworkers for the conversion of ketones to nitriles.[2][7]

Reaction Scheme

Caption: Van Leusen synthesis of this compound.

Experimental Protocol

This protocol is based on the general one-step synthesis of nitriles from ketones using TosMIC.[2]

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Supplier | Purity |

| 2-Acetylthiophene | C₆H₆OS | 126.18 | 88-15-3 | Sigma-Aldrich | ≥98% |

| Tosylmethyl isocyanide (TosMIC) | C₉H₉NO₂S | 195.24 | 36635-61-7 | Sigma-Aldrich | 98% |

| Potassium tert-butoxide (t-BuOK) | C₄H₉KO | 112.21 | 865-47-4 | Acros Organics | ≥98% |

| 1,2-Dimethoxyethane (DME) | C₄H₁₀O₂ | 90.12 | 110-71-4 | Fisher Scientific | Anhydrous, 99.5% |

| Ethanol (EtOH) | C₂H₆O | 46.07 | 64-17-5 | VWR | Absolute, ≥99.5% |

| Diethyl ether (Et₂O) | C₄H₁₀O | 74.12 | 60-29-7 | Sigma-Aldrich | Anhydrous, ≥99% |

| Saturated NH₄Cl solution | NH₄Cl (aq) | - | - | In-house prep. | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich | ≥99.5% |

Equipment

-

Three-neck round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Nitrogen/Argon inlet and bubbler

-

Ice-water bath

-

Rotary evaporator

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

Detailed Procedure

Workflow Diagram

References

- 1. Van Leusen Reaction [organic-chemistry.org]

- 2. Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. A cyanide-free synthesis of nitriles exploiting flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 5. This compound | 88701-59-1 | Benchchem [benchchem.com]

- 6. varsal.com [varsal.com]

- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Asymmetric Synthesis of 2-(Thiophen-2-yl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the asymmetric synthesis of 2-(Thiophen-2-yl)propanenitrile, a valuable chiral building block in medicinal chemistry. The described method utilizes a nickel-catalyzed hydrocyanation of 2-vinylthiophene, achieving high enantioselectivity through the use of a specialized chiral phosphine-phosphite ligand.

Introduction

Chiral nitriles are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds. The thiophene moiety is a recognized pharmacophore present in numerous approved drugs, imparting unique physicochemical properties.[1] The enantioselective synthesis of this compound, therefore, provides access to a key structural motif for the development of novel therapeutics. This protocol is based on the highly efficient nickel-catalyzed asymmetric hydrocyanation of vinylheteroarenes developed by Falk, Cavalieri, Nichol, Vogt, and Schmalz, which offers excellent enantiocontrol for this class of substrates.[2][3][4]

Principle of the Method

The asymmetric synthesis of this compound is achieved through the hydrocyanation of 2-vinylthiophene. This reaction is catalyzed by a chiral nickel(0) complex, which is generated in situ from bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂] and a phenol-derived chiral phosphine-phosphite ligand. The chiral ligand creates a stereochemically defined environment around the nickel center, which directs the addition of hydrogen cyanide (HCN) across the double bond of 2-vinylthiophene, leading to the preferential formation of one enantiomer of the this compound product. The reaction proceeds with high regioselectivity, exclusively yielding the branched nitrile.[3]

Data Presentation

The following table summarizes the quantitative data for the asymmetric hydrocyanation of 2-vinylthiophene to yield this compound, based on the protocol described by Falk et al. (2015).[3]

| Substrate | Catalyst Loading (mol%) | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 2-Vinylthiophene | 5 | Chiral Phosphine-Phosphite | THF | Room Temp. | 2 | 85 | 94 |

Experimental Protocol

This protocol details the procedure for the asymmetric hydrocyanation of 2-vinylthiophene.

Materials:

-

Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]

-

Chiral Phosphine-Phosphite Ligand (phenol-derived)

-

2-Vinylthiophene

-

Hydrogen Cyanide (HCN) in Tetrahydrofuran (THF) solution

-

Anhydrous Toluene

-

Anhydrous Tetrahydrofuran (THF)

-

Schlenk flask

-

Syringe pump

-

Standard laboratory glassware

-

Inert gas (Argon or Nitrogen) supply

Procedure:

-

Catalyst Pre-formation:

-

In a glovebox or under a strictly inert atmosphere, charge a Schlenk flask with Ni(cod)₂ (3.4 mg, 0.0125 mmol, 0.05 equiv.) and the chiral phosphine-phosphite ligand (11.6 mg, 0.0125 mmol).

-

Add anhydrous toluene (0.25 mL) to the flask.

-

Stir the mixture at room temperature for 5 minutes.

-

Remove the toluene under vacuum to yield the air-sensitive catalytically active complex.[3]

-

-

Reaction Setup:

-

To the Schlenk flask containing the pre-formed catalyst, add anhydrous THF (2.0 mL).

-

Add 2-vinylthiophene (0.25 mmol, 1.0 equiv.) to the catalyst solution.

-

-

Hydrocyanation Reaction:

-

Prepare a solution of HCN (10.1 mg, 0.375 mmol, 1.5 equiv.) in anhydrous THF (3.0 mL). Caution: Hydrogen cyanide is extremely toxic. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Using a syringe pump, add the HCN solution to the reaction mixture over a period of 2 hours at room temperature.[3]

-

-

Work-up and Purification:

-

After the addition is complete, bubble a stream of argon through the reaction mixture for 10 minutes to remove any residual HCN.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

-

-

Characterization:

-

Determine the yield of the purified product.

-

Analyze the enantiomeric excess of the product by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Visualizations

Experimental Workflow:

References

Application Notes and Protocols: 2-(Thiophen-2-yl)propanenitrile in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-(thiophen-2-yl)propanenitrile as a versatile building block in the construction of various heterocyclic systems. The protocols detailed below are based on established synthetic methodologies, primarily focusing on the Gewald reaction to form a key 2-aminothiophene intermediate, followed by subsequent cyclization reactions to afford fused heterocyclic structures such as thieno[2,3-d]pyrimidines and rhodanine derivatives.

Introduction

This compound is a valuable precursor in heterocyclic synthesis. Its structure incorporates a reactive nitrile group and a thiophene moiety, both of which can participate in a variety of ring-forming reactions. The α-methyl group adjacent to the nitrile activates the methylene position, making it a suitable substrate for condensation reactions. This document outlines key applications and provides detailed experimental protocols for the synthesis of complex heterocyclic molecules starting from this compound.

Key Synthetic Applications

The primary synthetic strategy involves an initial Gewald three-component reaction. This reaction typically involves the condensation of a ketone (or aldehyde), an activated nitrile, and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene.[1][2][3][4] The resulting 2-amino-3-cyanothiophene derivative is a highly versatile intermediate that can be readily cyclized into various fused heterocyclic systems.

A general workflow for the utilization of this compound in the synthesis of thieno[2,3-d]pyrimidines is depicted below.

References

Application Notes and Protocols: 2-(Thiophen-2-yl)propanenitrile as a Versatile Precursor for Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(Thiophen-2-yl)propanenitrile as a key starting material in the synthesis of high-value pharmaceutical compounds. The inherent reactivity of both the nitrile functional group and the thiophene ring allows for its elaboration into a variety of complex molecular architectures, most notably thienopyrimidine derivatives with potent kinase inhibitory activity.

Introduction

This compound is a valuable and versatile building block in medicinal chemistry. Its structure combines an electron-rich thiophene ring, a common scaffold in many approved drugs, with a reactive nitrile group. This nitrile functionality can be readily transformed into a primary amine or a carboxylic acid, providing two key handles for further synthetic manipulations. These transformations open pathways to a diverse range of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

This document outlines detailed protocols for the conversion of this compound into key synthetic intermediates and provides a representative synthesis of a thienopyrimidine-based Epidermal Growth Factor Receptor (EGFR) inhibitor, a class of molecules with significant therapeutic potential in oncology.

Key Synthetic Transformations

The primary utility of this compound as a precursor stems from the facile conversion of its nitrile group into other valuable functionalities. The two most important transformations are reduction to a primary amine and hydrolysis to a carboxylic acid.

Reduction of this compound to 2-(Thiophen-2-yl)propanamine

The reduction of the nitrile to a primary amine is a crucial step for the introduction of a basic nitrogen atom, a common feature in many biologically active molecules. This transformation can be achieved through various methods, including catalytic hydrogenation and chemical reduction with metal hydrides.

Experimental Protocol: Catalytic Hydrogenation using Raney Nickel

This protocol describes the reduction of this compound to 2-(Thiophen-2-yl)propanamine using Raney Nickel as the catalyst under a hydrogen atmosphere.

Materials:

-

This compound

-

Raney Nickel (50% slurry in water)

-

Anhydrous Ethanol

-

Ammonia solution (25% in water)

-

Hydrogen gas

-

Parr hydrogenation apparatus or similar

-

Standard laboratory glassware

-

Filtration apparatus (Celite®)

Procedure:

-

In a suitable high-pressure reaction vessel (e.g., a Parr shaker bottle), suspend Raney Nickel (approximately 10% by weight of the nitrile) in anhydrous ethanol.

-

Add a solution of this compound (1 equivalent) in anhydrous ethanol.

-

To suppress the formation of secondary amines, add aqueous ammonia solution (approximately 10% v/v of the ethanol).

-

Seal the reaction vessel and connect it to the hydrogenation apparatus.

-

Purge the vessel with nitrogen gas several times, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

-

Commence vigorous agitation (shaking or stirring) and heat the reaction mixture to a temperature of 50-70 °C.

-

Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-8 hours.

-

Once the hydrogen uptake ceases, cool the reaction vessel to room temperature and carefully vent the excess hydrogen.

-

Purge the vessel with nitrogen gas.

-

Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric when dry and should be handled with care. The filter cake should be kept wet with water and disposed of appropriately.

-

Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-(thiophen-2-yl)propanamine.

-

The crude product can be purified by vacuum distillation or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 75-90% |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Varies with pressure |

| ¹H NMR (CDCl₃, δ) | Consistent with the structure of 2-(thiophen-2-yl)propanamine |

| ¹³C NMR (CDCl₃, δ) | Consistent with the structure of 2-(thiophen-2-yl)propanamine |

| MS (EI) | m/z consistent with the molecular weight of the product |

Experimental Protocol: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol outlines the reduction of the nitrile using the powerful reducing agent, lithium aluminum hydride. This method is typically performed on a smaller scale in a laboratory setting.

Materials:

-

This compound

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sodium sulfate, anhydrous

-

Standard laboratory glassware (oven-dried)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon).

-

In the flask, prepare a suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether or THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve this compound (1 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the reaction temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently reflux the mixture for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the flask back to 0 °C.

-

Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide solution (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ used in grams (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes.

-

Filter the precipitate and wash it thoroughly with diethyl ether or THF.

-

Dry the combined organic filtrate over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude amine.

-

Purify the product by vacuum distillation.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 70-85% |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Varies with pressure |

| ¹H NMR (CDCl₃, δ) | Consistent with the structure of 2-(thiophen-2-yl)propanamine |

| ¹³C NMR (CDCl₃, δ) | Consistent with the structure of 2-(thiophen-2-yl)propanamine |

| MS (EI) | m/z consistent with the molecular weight of the product |

Hydrolysis of this compound to 2-(Thiophen-2-yl)propanoic Acid

The hydrolysis of the nitrile group provides a straightforward route to the corresponding carboxylic acid, another crucial functional group in drug design, often involved in binding interactions with biological targets.

Experimental Protocol: Alkaline Hydrolysis

This protocol describes the hydrolysis of this compound under basic conditions.

Materials:

-

This compound

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol or a similar water-miscible solvent

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether or other suitable extraction solvent

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in ethanol.

-

Add a solution of sodium hydroxide or potassium hydroxide (2-3 equivalents) in water.

-

Heat the reaction mixture to reflux and maintain it for 4-8 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid.

-

A precipitate of 2-(thiophen-2-yl)propanoic acid should form. If the product is an oil, extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum. If extracted, dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol or hexanes/ethyl acetate).

Quantitative Data:

| Parameter | Value |

| Typical Yield | 80-95% |

| Appearance | White to off-white solid |

| Melting Point | Varies based on purity |

| ¹H NMR (CDCl₃, δ) | Consistent with the structure of 2-(thiophen-2-yl)propanoic acid |

| ¹³C NMR (CDCl₃, δ) | Consistent with the structure of 2-(thiophen-2-yl)propanoic acid |

| MS (ESI) | m/z consistent with the molecular weight of the product |

Application in the Synthesis of Thienopyrimidine-Based EGFR Inhibitors

Thienopyrimidine derivatives are a class of fused heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse biological activities, including anticancer properties.[1][2] Many thienopyrimidines act as kinase inhibitors by targeting the ATP-binding site of enzymes like the Epidermal Growth Factor Receptor (EGFR). The synthesis of these compounds often relies on the construction of the pyrimidine ring onto a pre-functionalized thiophene. 2-(Thiophen-2-yl)propanamine, derived from our precursor, serves as an excellent starting point for such syntheses.

Representative Synthesis of a 4-Anilino-thieno[2,3-d]pyrimidine EGFR Inhibitor

The following is a representative, multi-step protocol for the synthesis of a 4-anilino-thieno[2,3-d]pyrimidine, a scaffold known to exhibit EGFR inhibitory activity. This synthesis starts from a 2-aminothiophene-3-carbonitrile derivative, which can be conceptually derived from precursors like 2-(thiophen-2-yl)propanamine.

Experimental Workflow:

Caption: Synthetic workflow from this compound to a thienopyrimidine EGFR inhibitor.

Protocol: Synthesis of a 4-Anilino-thieno[2,3-d]pyrimidine Derivative

Step 1: Synthesis of a 2-Amino-3-cyanothiophene Derivative

This initial step involves the Gewald reaction, a multicomponent reaction to form a substituted 2-aminothiophene. While not starting directly from 2-(thiophen-2-yl)propanamine, this illustrates the general approach to obtaining the necessary thiophene scaffold.

Materials:

-

A suitable ketone or aldehyde

-

Malononitrile

-

Elemental sulfur

-

A secondary amine catalyst (e.g., morpholine or diethylamine)

-

Ethanol

Procedure:

-

In a round-bottom flask, combine the ketone/aldehyde (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

-

Add a catalytic amount of a secondary amine (e.g., morpholine).

-

Stir the mixture at room temperature or with gentle heating (40-50 °C) for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

-

Collect the solid by filtration, wash with cold ethanol, and dry to afford the 2-amino-3-cyanothiophene derivative.

Step 2: Synthesis of the Thieno[2,3-d]pyrimidin-4-amine Intermediate

Materials:

-

2-Amino-3-cyanothiophene derivative (from Step 1)

-

Formamidine acetate

-

2-Methoxyethanol or similar high-boiling solvent

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend the 2-amino-3-cyanothiophene derivative (1 equivalent) and formamidine acetate (3-5 equivalents) in 2-methoxyethanol.

-

Heat the mixture to reflux for 6-12 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature, which should cause the product to precipitate.

-

Collect the solid by filtration, wash with a small amount of cold ethanol, and dry to obtain the thieno[2,3-d]pyrimidin-4-amine intermediate.

Step 3: Synthesis of the Final 4-Anilino-thieno[2,3-d]pyrimidine

Materials:

-

Thieno[2,3-d]pyrimidin-4-amine intermediate (from Step 2)

-

A substituted aniline (e.g., 3-chloro-4-fluoroaniline)

-

A suitable solvent (e.g., isopropanol, n-butanol)

-

Acid catalyst (e.g., concentrated HCl, p-toluenesulfonic acid)

Procedure:

-

In a sealed tube or a round-bottom flask with a reflux condenser, combine the thieno[2,3-d]pyrimidin-4-amine intermediate (1 equivalent), the substituted aniline (1.2 equivalents), and the solvent.

-

Add a catalytic amount of acid.

-

Heat the reaction mixture to a high temperature (e.g., 120-150 °C) for 12-24 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the residue by column chromatography on silica gel.

Quantitative Data for a Representative Thienopyrimidine Synthesis:

| Step | Product | Typical Yield | Appearance |

| 1 | 2-Amino-3-cyanothiophene derivative | 60-80% | Yellow to orange solid |

| 2 | Thieno[2,3-d]pyrimidin-4-amine | 50-70% | Off-white to pale yellow solid |

| 3 | 4-Anilino-thieno[2,3-d]pyrimidine | 40-60% | White to tan solid |

Mechanism of Action: EGFR Inhibition by Thienopyrimidine Derivatives

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[1] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell division. Thienopyrimidine-based inhibitors are designed to compete with adenosine triphosphate (ATP) for binding to the kinase domain of EGFR.[2] By occupying the ATP-binding pocket, these inhibitors prevent the autophosphorylation and activation of EGFR, thereby blocking downstream signaling pathways that promote cancer cell growth and survival.

Signaling Pathway of EGFR and its Inhibition:

Caption: Simplified signaling pathway of EGFR and its inhibition by a thienopyrimidine derivative.

Conclusion

This compound is a highly versatile and economically viable precursor for the synthesis of a wide array of pharmaceutical intermediates. The straightforward conversion of its nitrile group to either an amine or a carboxylic acid provides access to diverse molecular scaffolds. As demonstrated, the resulting 2-aminothiophene derivatives are key building blocks for the synthesis of thienopyrimidine-based kinase inhibitors, a class of compounds with proven therapeutic importance. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the full potential of this valuable starting material.

References

Application Notes and Protocols for the Reduction of 2-(Thiophen-2-yl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction